8-Nitro-2,3-dihydroquinolin-4(1H)-one
Overview
Description
8-Nitro-2,3-dihydroquinolin-4(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 8th position and a dihydroquinolinone core structure makes this compound particularly interesting for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary target of 8-Nitro-2,3-dihydroquinolin-4(1H)-one is the Estrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen and plays a crucial role in the regulation of gene expression involved in the control of cellular proliferation and differentiation.
Mode of Action
The compound interacts with ERα, exhibiting a significant binding affinity . This interaction can influence the transcriptional activity of ERα, leading to changes in the expression of genes regulated by this receptor.
Biochemical Pathways
The interaction of this compound with ERα can affect various biochemical pathways. One key pathway is the cell cycle, where the compound has been shown to induce cell death in MCF-7 cells via G2/M phase cell cycle arrest .
Pharmacokinetics
The pharmacokinetic properties of this compound have been confirmed by molecular docking studies . .
Result of Action
The compound shows superior inhibitory action towards MCF-7 malignant growth cells . Among the compounds investigated, one derivative showed significant inhibitory activity, and the cell death mechanism was evaluated by fluorescent staining and flow cytometry analyses .
Biochemical Analysis
Biochemical Properties
8-Nitro-2,3-dihydroquinolin-4(1H)-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as ERα (estrogen receptor alpha), which is involved in the regulation of gene expression and cellular proliferation . The binding affinity of this compound to ERα has been confirmed through molecular docking studies . Additionally, this compound has demonstrated inhibitory action towards certain cancer cell lines, indicating its potential as an anticancer agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In particular, this compound has been found to induce cell death in MCF-7 breast cancer cells through G2/M phase cell cycle arrest . This arrest leads to the inhibition of cell proliferation and ultimately results in apoptosis. Furthermore, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, the binding of this compound to ERα results in changes in gene expression, which in turn affects cellular proliferation and apoptosis . Additionally, the compound’s ability to induce G2/M phase cell cycle arrest in cancer cells highlights its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged exposure in in vitro and in vivo experiments . The degradation of this compound over time can lead to a decrease in its efficacy. Long-term effects on cellular function have also been noted, with sustained exposure resulting in continued inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may contribute to the compound’s overall pharmacological effects. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing its activity in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors in determining its efficacy. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . The localization of this compound within cells can also impact its activity, with higher concentrations in certain cellular compartments leading to enhanced therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound in the nucleus, for example, allows it to interact with nuclear receptors and influence gene expression . Additionally, its presence in other organelles such as the mitochondria can affect cellular metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-2,3-dihydroquinolin-4(1H)-one typically involves the nitration of 2,3-dihydroquinolin-4(1H)-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to avoid over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Nitro-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Oxidation: The dihydroquinolinone core can be oxidized to quinolinone using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 8-Amino-2,3-dihydroquinolin-4(1H)-one.
Substitution: Various substituted quinolinones depending on the nucleophile used.
Oxidation: Quinolin-4(1H)-one.
Scientific Research Applications
8-Nitro-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the mechanism of action of nitroaromatic compounds in biological systems.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
8-Nitroquinoline: Lacks the dihydroquinolinone core but shares the nitro group at the 8th position.
2,3-Dihydroquinolin-4(1H)-one: Lacks the nitro group but shares the dihydroquinolinone core structure.
8-Amino-2,3-dihydroquinolin-4(1H)-one: A reduction product of 8-Nitro-2,3-dihydroquinolin-4(1H)-one.
Uniqueness
This compound is unique due to the presence of both the nitro group and the dihydroquinolinone core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
8-nitro-2,3-dihydro-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8-4-5-10-9-6(8)2-1-3-7(9)11(13)14/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQISHBRUSQWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70485769 | |
Record name | 8-Nitro-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70485769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50349-89-8 | |
Record name | 8-Nitro-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70485769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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